9-(Bromomethyl)anthracene
Overview
Description
9-(Bromomethyl)anthracene is an organic compound with the molecular formula C15H11Br. It is a derivative of anthracene, where a bromomethyl group is attached to the ninth position of the anthracene ring. This compound is known for its applications in organic synthesis and material science due to its unique chemical properties.
Mechanism of Action
Target of Action
The primary target of 9-(Bromomethyl)anthracene is the Citraconic anhydride dienophile . This compound interacts with the dienophile in a Diels-Alder cycloaddition reaction , a powerful synthetic method for multiple carbon-carbon bond formation .
Biochemical Pathways
The Diels-Alder cycloaddition reaction is the primary biochemical pathway affected by this compound . This reaction leads to the formation of a six-membered ring, resulting in the formation of new carbon-carbon bonds . The reaction can give two regioisomers depending on the relative position of the substituent in the cycloadduct .
Pharmacokinetics
It’s known that the compound has a molecular weight of 27116 , which could influence its bioavailability and pharmacokinetic properties.
Result of Action
The result of the action of this compound is the formation of a new compound through the Diels-Alder cycloaddition reaction . The reaction leads to changes in bond lengths, with some bonds reducing and others increasing .
Action Environment
This compound is typically stored under an inert atmosphere (nitrogen or Argon) at 2-8°C . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as temperature and the presence of oxygen.
Biochemical Analysis
Biochemical Properties
9-(Bromomethyl)anthracene plays a crucial role in biochemical reactions, particularly in the context of Diels-Alder cycloaddition reactions. It interacts with various dienophiles, such as citraconic anhydride, to form regioisomers through cycloaddition pathways . The compound’s interactions with enzymes and proteins are not extensively documented, but its structural properties suggest potential binding interactions with biomolecules involved in electron transfer and signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are not well-documented. Similar compounds have been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, derivatives of anthracene have been studied for their antiproliferative effects on cancer cells, suggesting that this compound may also impact cell function in a similar manner .
Molecular Mechanism
The molecular mechanism of action of this compound involves its participation in cycloaddition reactions, where it acts as a diene in the presence of dienophiles. This interaction leads to the formation of regioisomers, which can further participate in various biochemical pathways . The compound’s bromomethyl group may also facilitate binding interactions with biomolecules, potentially influencing enzyme activity and gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound are critical factors influencing its long-term effects on cellular function. The compound’s stability under ambient conditions suggests that it can be used in extended biochemical experiments without significant degradation . Detailed studies on its temporal effects in vitro and in vivo are limited.
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Similar compounds have shown dose-dependent toxicity and adverse effects at high doses
Metabolic Pathways
This compound is involved in metabolic pathways that include cycloaddition reactions with dienophiles. The compound’s interactions with enzymes and cofactors in these pathways can influence metabolic flux and metabolite levels
Transport and Distribution
Its structural properties suggest that it may interact with transporters and binding proteins that facilitate its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is not extensively studied. Its potential interactions with biomolecules and structural properties suggest that it may localize to specific compartments or organelles within the cell, influencing its activity and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)anthracene typically involves the bromination of anthracene. One common method includes the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions. The process involves the formation of bromine radicals which then react with anthracene to form this compound .
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 9-(Bromomethyl)anthracene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Cycloaddition Reactions: It can participate in Diels-Alder reactions with dienophiles, forming cycloadducts.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.
Cycloaddition Reactions: The Diels-Alder reactions are often conducted in non-polar solvents like toluene at elevated temperatures.
Major Products:
Substitution Reactions: The major products are the substituted anthracene derivatives.
Cycloaddition Reactions: The major products are the cycloadducts formed through the addition of the dienophile to the anthracene ring.
Scientific Research Applications
9-(Bromomethyl)anthracene has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: It is used in the study of biological systems, particularly in the development of fluorescent probes and sensors.
Comparison with Similar Compounds
9-Bromoanthracene: Similar in structure but lacks the methyl group, making it less reactive in certain substitution reactions.
9,10-Dibromoanthracene: Contains two bromine atoms, leading to different reactivity and applications.
9-Anthrylmethyl bromide: Another derivative with similar reactivity but different physical properties.
Uniqueness: 9-(Bromomethyl)anthracene is unique due to the presence of the bromomethyl group, which enhances its reactivity in substitution and cycloaddition reactions. This makes it a versatile compound in organic synthesis and material science.
Properties
IUPAC Name |
9-(bromomethyl)anthracene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Br/c16-10-15-13-7-3-1-5-11(13)9-12-6-2-4-8-14(12)15/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOWKPLCVFRHICH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178881 | |
Record name | Anthracene, 9-bromomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2417-77-8 | |
Record name | 9-(Bromomethyl)anthracene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2417-77-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Bromomethylanthracene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002417778 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Anthracene, 9-bromomethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70178881 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-(Bromomethyl)anthracene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 9-BROMOMETHYLANTHRACENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9JN2QR4LWJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 9-(bromomethyl)anthracene particularly reactive in Diels-Alder reactions?
A1: this compound readily participates as a diene in Diels-Alder reactions due to the electron-rich anthracene moiety. Density Functional Theory (DFT) studies have been conducted to investigate the kinetics and mechanisms of its reaction with citraconic anhydride. [] These calculations, incorporating toluene as a solvent, revealed two possible reaction pathways, differing in the initial orientation of the reactants. Importantly, the DFT-predicted major product aligned with experimental findings, supporting the proposed mechanisms. []
Q2: Can this compound be used to generate radicals relevant to photochemical studies?
A3: Yes, laser-flash photolysis of 9-(phenoxymethyl)anthracene, a derivative readily synthesized from this compound, generates the 9-anthracenylmethyl radical. [] This radical has been studied using time-resolved techniques to elucidate its reactivity and photochemical behavior. [] This highlights the utility of this compound as a precursor for generating and studying transient radical species.
Q3: Has this compound been utilized in the construction of larger, more complex molecules?
A4: Absolutely. This compound serves as a valuable building block in synthesizing intricate molecules with unique properties. For instance, it has been employed to create "crab-like" molecules based on a bicyclo[2.2.2]octene scaffold. [] These molecules, featuring two 9-anthracenylmethyl groups appended to a central core, exhibit interesting luminescent properties and self-assembly behavior, as revealed by X-ray crystallography. []
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